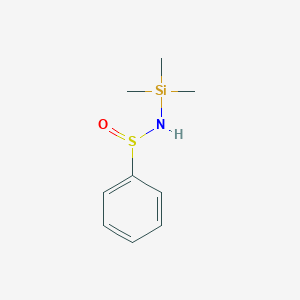
1-(5-(2,2,2-Trifluoroethoxy)pyridin-2-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 1-(5-(2,2,2-Trifluoroéthoxy)pyridin-2-yl)éthanone est un composé organique de formule moléculaire C9H8F3NO2 et de masse moléculaire 219,16 g/mol Ce composé comporte un cycle pyridine substitué par un groupe trifluoroéthoxy et un fragment éthanone.
Méthodes De Préparation
La synthèse de la 1-(5-(2,2,2-Trifluoroéthoxy)pyridin-2-yl)éthanone implique généralement la réaction du 2,2,2-trifluoroéthanol avec un dérivé de pyridine approprié dans des conditions spécifiques. Une méthode courante consiste à utiliser une base telle que la triéthylamine (TEA) et un catalyseur tel que le chlorure de lithium (LiCl) dans un solvant tel que le tétrahydrofurane (THF). La réaction est effectuée à température ambiante et suivie par chromatographie sur couche mince (CCM) jusqu'à son achèvement . Les méthodes de production industrielle peuvent impliquer des conditions de réaction similaires, mais à plus grande échelle, avec des paramètres optimisés pour un rendement et une pureté plus élevés.
Analyse Des Réactions Chimiques
La 1-(5-(2,2,2-Trifluoroéthoxy)pyridin-2-yl)éthanone subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé pour former les acides carboxyliques correspondants ou d'autres dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir le groupe éthanone en alcool.
Substitution : Le groupe trifluoroéthoxy peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées.
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants tels que le permanganate de potassium (KMnO4) pour l'oxydation, des agents réducteurs tels que le borohydrure de sodium (NaBH4) pour la réduction et des nucléophiles pour les réactions de substitution. Les principaux produits formés dépendent des conditions de réaction et des réactifs spécifiques utilisés .
Applications De Recherche Scientifique
La 1-(5-(2,2,2-Trifluoroéthoxy)pyridin-2-yl)éthanone présente plusieurs applications en recherche scientifique :
Chimie : Elle est utilisée comme élément constitutif dans la synthèse de molécules organiques plus complexes.
Médecine : Des recherches sont en cours pour explorer ses utilisations thérapeutiques potentielles dans le traitement de diverses maladies.
Industrie : Elle est utilisée dans le développement de nouveaux matériaux et de procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de la 1-(5-(2,2,2-Trifluoroéthoxy)pyridin-2-yl)éthanone implique son interaction avec des cibles moléculaires et des voies spécifiques. Le groupe trifluoroéthoxy améliore la lipophilie du composé, lui permettant d'interagir avec les membranes lipidiques et les protéines. Cette interaction peut moduler l'activité des enzymes et des récepteurs, conduisant à divers effets biologiques .
Mécanisme D'action
The mechanism of action of 1-(5-(2,2,2-Trifluoroethoxy)pyridin-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Propriétés
Numéro CAS |
1240620-05-6 |
|---|---|
Formule moléculaire |
C9H8F3NO2 |
Poids moléculaire |
219.16 g/mol |
Nom IUPAC |
1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethanone |
InChI |
InChI=1S/C9H8F3NO2/c1-6(14)8-3-2-7(4-13-8)15-5-9(10,11)12/h2-4H,5H2,1H3 |
Clé InChI |
IXECYNPZHXXTAN-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=NC=C(C=C1)OCC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



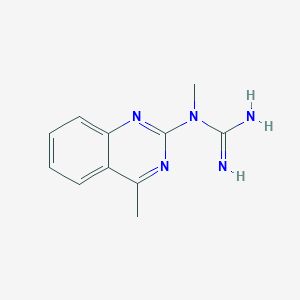


![N,N,2-Triethylpyrazolo[1,5-a]pyridin-3-amine](/img/structure/B11888507.png)
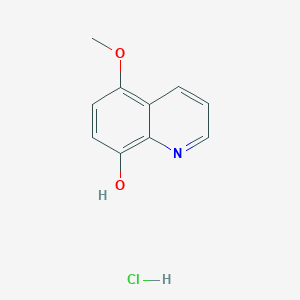
![tert-Butyl (1S,3R)-5-azaspiro[2.4]heptan-1-ylcarbamate](/img/structure/B11888521.png)
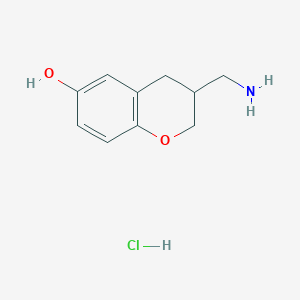
![7,7-Dimethyl-2-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine](/img/structure/B11888540.png)
![5,8-Dioxaspiro[3.4]octane, 6-butyl-2-(chloromethyl)-](/img/structure/B11888545.png)
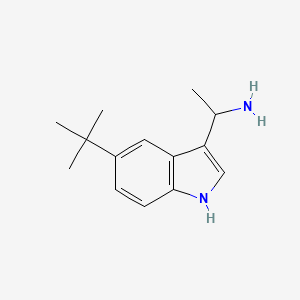

![7-Hydroxy-5H-[1]benzopyrano[3,4-c]pyridin-5-one](/img/structure/B11888555.png)
